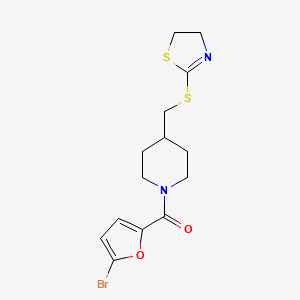

![molecular formula C19H18N2O4 B2847875 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione CAS No. 1008051-75-9](/img/structure/B2847875.png)

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

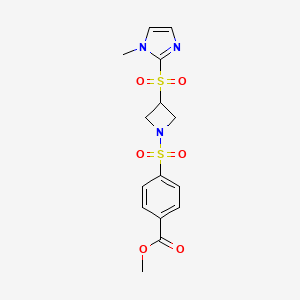

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDPA is an organic molecule that belongs to the family of pyrrolidine derivatives and has a unique chemical structure that makes it an attractive target for synthesis and investigation.

Wirkmechanismus

Target of Action

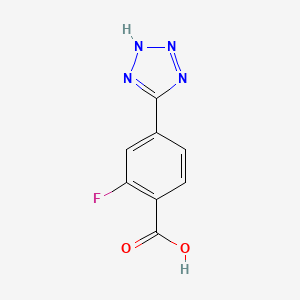

The primary targets of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multi-drug resistance in cancer cells .

Mode of Action

This compound inhibits the activity of VEGFR1, thereby preventing the binding of VEGF to its receptor . This inhibition disrupts the VEGF signaling pathway, which is critical for angiogenesis. The compound also inhibits P-glycoprotein efflux pumps, reducing the efflux of chemotherapeutic drugs from cancer cells and thereby increasing their intracellular concentration .

Biochemical Pathways

By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, leading to the inhibition of angiogenesis . This can starve tumors of the nutrients they need to grow. By inhibiting P-glycoprotein efflux pumps, the compound can increase the effectiveness of chemotherapeutic drugs by preventing their efflux from cancer cells .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs by preventing their efflux from cells .

Result of Action

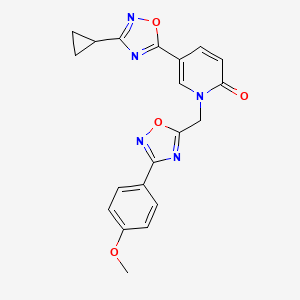

The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps leads to a decrease in angiogenesis and an increase in the intracellular concentration of chemotherapeutic drugs, respectively . This dual action can lead to a significant enhancement of the anticancer activity of chemotherapeutic drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy, as it can enhance the bioavailability of co-administered drugs by inhibiting P-glycoprotein efflux pumps . Additionally, the compound’s efficacy may vary depending on the specific type of cancer cells it is used against .

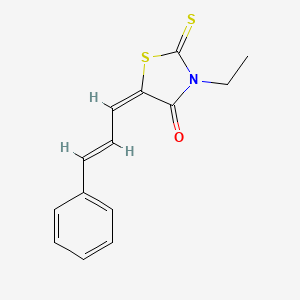

Vorteile Und Einschränkungen Für Laborexperimente

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione has several advantages for lab experiments, including its unique chemical structure, its potential as a building block for functional materials, and its potential as a tool for the detection and imaging of neurotransmitters in the brain. However, this compound also has limitations, including its potential toxicity, its limited solubility in water, and its potential for non-specific binding to other molecules.

Zukünftige Richtungen

There are several future directions for the investigation of 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione, including the development of new synthesis methods, the investigation of its potential as a drug candidate for the treatment of various diseases, the investigation of its potential as a tool for the detection and imaging of neurotransmitters in the brain, and the investigation of its potential as a building block for functional materials. In addition, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesemethoden

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione can be synthesized using various methods, including the Mannich reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura cross-coupling reaction. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a beta-amino carbonyl compound. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl halide or acid anhydride in the presence of a Lewis acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its potential as a tool for the detection and imaging of neurotransmitters in the brain. In materials science, this compound has been investigated for its potential as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks.

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-ylamino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18-11-15(20-14-6-7-16-17(10-14)25-12-24-16)19(23)21(18)9-8-13-4-2-1-3-5-13/h1-7,10,15,20H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLVJNWWBFONPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Chloro-4-fluorophenyl)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2847797.png)

![2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2847801.png)

![1-((4-chlorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2847804.png)

![(4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2847814.png)